Beta-D-Erythrofuranosyl-Adenosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17019-46-4 |
|---|---|
Molecular Formula |
C9H11N5O3 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1 |
InChI Key |
DTGVOXMKTYPSSO-NVMQTXNBSA-N |
SMILES |
C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Erythrofuranosyladenine, 9-beta-D-Erythrofuranosyladenine, 9-β-D-Erythrofuranosyladenine, ETA. |
Origin of Product |
United States |
Synthetic Methodologies for Beta D Erythrofuranosyl Adenosine and Analogs
Multi-Step Chemical Synthesis Strategies
The cornerstone of synthesizing Beta-D-Erythrofuranosyl-Adenosine lies in a series of well-orchestrated chemical transformations. These strategies typically involve the initial preparation of a suitably protected erythrofuranose sugar, followed by the crucial step of coupling it with a purine (B94841) base, and finally, any desired modifications to the resulting nucleoside.
Preparation of Erythrofuranose Precursors from D-Erythrose
The synthesis of a stable and reactive erythrofuranose precursor from the starting material, D-Erythrose, is a critical initial phase. A common approach involves the protection of the hydroxyl groups to prevent unwanted side reactions and to direct the subsequent glycosylation. One such precursor is 2,3-O-isopropylidene-D-erythrofuranose. This can be prepared from D-glucose, which is first converted to D-erythronolactone. The lactone is then treated with acetone (B3395972) and an acid catalyst to form 2,3-O-isopropylidene-D-erythronolactone. Subsequent reduction of the lactone, for instance with diisobutylaluminum hydride (DIBAL-H), yields the desired 2,3-O-isopropylidene-D-erythrofuranose. orgsyn.org This protected hemiacetal is then suitable for further activation and coupling.
Another key precursor is a fully protected and activated erythrofuranose, such as 1-O-acetyl-2,3-di-O-benzoyl-D-erythrofuranose. The synthesis of this type of precursor often starts from a more readily available sugar like D-ribose, which can be chemically manipulated to the erythro configuration. However, direct conversion from D-Erythrose can also be achieved through a sequence of protection and activation steps. For instance, D-Erythrose can be treated with a protecting group reagent like benzoyl chloride in the presence of a base to protect the hydroxyl groups, followed by acetylation of the anomeric hydroxyl group to create a good leaving group for the subsequent glycosylation step. researchgate.net
Table 1: Key Erythrofuranose Precursors and their Synthesis
| Precursor Name | Starting Material | Key Reagents | Reference |
| 2,3-O-Isopropylidene-D-erythrofuranose | D-Erythronolactone | Acetone, Acid Catalyst, DIBAL-H | orgsyn.org |
| 1-O-Acetyl-2,3-di-O-benzoyl-D-erythrofuranose | D-Erythrose | Benzoyl Chloride, Acetic Anhydride | researchgate.net |
Stereoselective N-Glycosylation with Purine Bases
The formation of the N-glycosidic bond between the erythrofuranose sugar and the purine base, specifically with the desired beta-stereochemistry, is arguably the most crucial step in the synthesis. The Vorbrüggen glycosylation is a widely employed and effective method for this transformation. researchgate.net This reaction typically involves the coupling of a protected and activated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (a related ribose derivative), with a silylated nucleobase in the presence of a Lewis acid catalyst, like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net
In the context of synthesizing this compound, a protected erythrofuranose derivative (e.g., 1-O-acetyl-2,3-di-O-benzoyl-D-erythrofuranose) is reacted with persilylated adenine (B156593). The stereochemical outcome of the Vorbrüggen condensation is generally controlled by the neighboring group participation of the C2'-acyl protecting group. The benzoyl group at the C2' position forms a transient benzoxonium (B1193998) ion intermediate, which shields the alpha-face of the furanose ring. This forces the incoming nucleobase to attack from the beta-face, resulting in the desired beta-anomer with high stereoselectivity. nih.gov Following the glycosylation, the protecting groups on both the sugar and the base are removed under appropriate conditions (e.g., ammonolysis for acyl groups) to yield the final this compound.
Regioselective Functionalization and Derivatization
Once this compound is synthesized, its hydroxyl groups can be selectively modified to produce a variety of derivatives. This requires the use of orthogonal protecting group strategies to differentiate between the 2'- and 3'-hydroxyl groups. nih.gov For instance, one hydroxyl group can be selectively protected, allowing for chemical modification of the other.
A common strategy involves the use of bulky protecting groups that preferentially react with the less sterically hindered hydroxyl group. Alternatively, methods involving the formation of a temporary bridge between the 2' and 3' hydroxyls, such as an orthoester, can be employed. This bridge can then be regioselectively opened to expose one hydroxyl group for further reaction. orgsyn.org For example, after the formation of a 2',3'-O-orthobenzoate, reductive cleavage with a reagent like diisobutylaluminum hydride (DIBAL-H) can lead to the selective formation of a 2'-O-benzoyl derivative, leaving the 3'-OH free for subsequent modifications. The choice of protecting groups and the sequence of their introduction and removal are crucial for the successful synthesis of specific derivatives. madridge.org
Chemoenzymatic and Isotopic Labeling Approaches
Combining the precision of enzymatic catalysis with the versatility of chemical synthesis offers powerful routes to complex nucleosides and their isotopically labeled counterparts.
Synthesis of Isotopically Substituted Erythronucleosides
Isotopic labeling is an invaluable tool for studying the structure, dynamics, and metabolism of nucleosides. Chemoenzymatic methods are particularly well-suited for the efficient and selective introduction of isotopes like ¹³C and ¹⁵N. nih.gov
A general strategy for the synthesis of isotopically labeled purine nucleosides involves the enzymatic transfer of a labeled purine base to a sugar moiety. For instance, a labeled adenine, synthesized chemically with ¹³C or ¹⁵N isotopes at specific positions, can be used as a substrate for a nucleoside phosphorylase. nih.gov This enzyme can then catalyze the transfer of the labeled adenine to an erythrofuranose-1-phosphate donor, which can be prepared chemically. This chemoenzymatic approach allows for the specific placement of isotopes in the purine ring of this compound, facilitating detailed NMR spectroscopic studies and metabolic tracing experiments. nih.gov
Synthetic Routes to Related Apiosides and Modified Erythronucleosides
The synthetic methodologies developed for this compound can be extended to prepare related and more complex nucleoside analogs, such as apiosides and other modified erythronucleosides.
Apiose is a branched-chain sugar found in some plant glycosides. The synthesis of apiose-containing nucleosides presents a significant challenge due to the branched nature of the sugar. Synthetic routes to apiose derivatives often start from readily available sugars and involve multi-step sequences to construct the branched framework. researchgate.net For example, D-apiose derivatives can be synthesized from D-erythrose through a series of reactions that introduce the hydroxymethyl branch at the C3' position. Once a suitable protected apiose precursor is obtained, it can be coupled to a purine base using methods analogous to the N-glycosylation strategies described earlier.
Furthermore, the erythrofuranosyl scaffold of this compound can be chemically modified to introduce a variety of functional groups, leading to novel nucleoside analogs with potentially interesting biological activities. For example, the hydroxyl groups can be replaced with halogens or other functionalities, or the sugar ring itself can be modified.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography for Solid-State Conformations
X-ray crystallography provides a static, high-resolution picture of a molecule's conformation in the crystalline state. Studies on beta-D-erythrofuranosyl-adenosine have revealed fascinating conformational heterogeneity within a single crystal lattice.
Crystallographic analysis of this compound has shown that it can crystallize with two independent molecules in the asymmetric unit, designated as IA and IB. nih.govnih.govnih.gov These two molecules, while chemically identical, adopt distinct three-dimensional conformations, highlighting the molecule's conformational flexibility. This phenomenon is crucial as it demonstrates that different packing forces within the crystal can stabilize different molecular shapes.
The existence of these two conformations suggests a low energetic barrier between them, which may have significant implications for the molecule's interaction with biological targets, as it can likely adopt different conformations to fit into various binding pockets.
Molecule IA adopts a C1'-exo, or East, conformation, characterized by the C1' atom being displaced from the plane of the other four ring atoms. In contrast, molecule IB displays a C2'-endo, or South, conformation, where the C2' atom is out of the plane. nih.govnih.govnih.gov These conformations are quantitatively described by pseudorotational parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm).
| Molecule | Furanose Conformation | P (°) | τm (°) |
|---|---|---|---|
| IA | C1'-exo (East) | 114.4 | 42 |
| IB | C2'-endo (South) | 170.1 | 46 |
The differing puckering of the furanose ring in the two conformers directly influences the relative positioning of the substituent groups, which can in turn affect intermolecular interactions and biological recognition.
The orientation of the adenine (B156593) base relative to the furanose sugar is defined by the torsion angle around the N-glycosidic bond (N9-C1'). Two major conformations are possible: syn, where the base is positioned over the sugar ring, and anti, where it is oriented away from the ring. In the crystal structure of this compound, the two independent molecules again show different conformations for this bond. nih.govnih.govnih.gov
Molecule IA adopts a syn conformation, while molecule IB is found in the anti conformation. nih.govnih.govnih.gov The anti conformation is generally more common for purine (B94841) nucleosides, but the presence of the syn form in the crystal structure indicates that the energy difference between the two is small for this particular analogue. bmrb.io
| Molecule | N-Glycoside Bond Conformation |
|---|---|
| IA | Syn |
| IB | Anti |
Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a detailed view of the solid-state structure, NMR spectroscopy offers insights into the conformational dynamics of molecules in solution, which is often more representative of the physiological environment. For nucleosides like this compound, NMR is a powerful tool to study the equilibrium between different conformations.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules. nih.govhmdb.ca In the context of nucleoside conformational analysis, chemical shifts and coupling constants provide valuable information. For instance, the coupling constants between the protons on the furanose ring can be used to estimate the preferred sugar pucker in solution.
While specific, complete ¹H and ¹³C NMR spectral assignments for this compound are not extensively detailed in the surveyed literature, the general principles for adenosine (B11128) and its analogues can be applied. The chemical shifts of the anomeric proton (H1') and the carbon atoms of the furanose ring are particularly sensitive to the sugar's conformation and the syn/anti orientation of the base.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| C1' | 88 - 92 |
| C2' | 70 - 75 |
| C3' | 70 - 75 |
| C4' | 83 - 87 |
| C2 | 152 - 156 |
| C4 | 148 - 152 |
| C5 | 118 - 122 |
| C6 | 155 - 159 |
| C8 | 139 - 143 |
To overcome the complexity of NMR spectra in larger biomolecules or to probe specific atomic interactions, isotope-editing techniques are employed. This involves the specific incorporation of NMR-active isotopes, such as ¹³C or ¹⁵N, into the molecule of interest. Isotope-edited 1D and 2D NMR experiments can then be designed to selectively observe signals from the labeled sites, simplifying the spectra and providing more precise conformational information.
For a molecule like this compound, selective ¹³C labeling of the furanose ring could allow for a more accurate determination of the sugar pucker equilibrium in solution through the analysis of specific ¹H-¹³C and ¹³C-¹³C coupling constants. Similarly, ¹⁵N labeling of the adenine base would facilitate the study of the syn/anti equilibrium. While the application of these advanced NMR techniques specifically to this compound has not been reported in the reviewed literature, they represent a powerful approach for future detailed conformational studies in solution.
Structural Characterization of Protein-Bound this compound
The three-dimensional structure of this compound in a protein-bound state has been elucidated through X-ray crystallography. This technique provides high-resolution insights into the conformational changes of the ligand upon binding and the intricate network of interactions that stabilize the protein-ligand complex. A key example is the crystal structure of this compound bound to 5'-fluorodeoxyadenosine synthase from Streptomyces cattleya.
The analysis of this complex, available through the Protein Data Bank (PDB) with the identifier 2CBX, reveals specific conformational and interaction details. The experimental data for this structure was obtained using X-ray diffraction at a resolution of 2.00 Å. rcsb.org
Detailed Research Findings
In the bound state within the active site of 5'-fluorodeoxyadenosine synthase, this compound adopts a distinct conformation compared to its unbound forms. The furanose ring of the sugar moiety is observed in a specific pucker, and the glycosidic bond angle orients the adenine base in a way that maximizes favorable interactions with the surrounding amino acid residues.
The binding is characterized by a series of hydrogen bonds and hydrophobic interactions. Specific residues within the enzyme's active site form a well-defined binding pocket that accommodates the ligand. These interactions are crucial for the recognition and binding of this compound, positioning it correctly for potential catalytic activity or inhibition.
Below are interactive data tables summarizing the key structural features of the protein-bound this compound.
Table 1: Crystallographic Data for Protein-Bound this compound
| PDB ID | Experimental Method | Resolution (Å) | R-Value Work | R-Value Free |
| 2CBX | X-RAY DIFFRACTION | 2.00 | 0.172 | 0.239 |
Table 2: Key Interacting Residues in 5'-fluorodeoxyadenosine synthase with this compound
| Amino Acid Residue | Type of Interaction |
| ASP132 | Hydrogen Bond |
| GLY133 | Hydrogen Bond |
| ILE156 | Hydrophobic Interaction |
| SER158 | Hydrogen Bond |
| PHE214 | Hydrophobic Interaction |
Table 3: Conformational Details of Bound this compound
| Parameter | Value |
| Furanose Ring Pucker | C2'-endo |
| Glycosidic Bond Torsion Angle (χ) | anti |
Biochemical Interactions and Enzymatic Studies
Interactions with Nucleoside-Modifying Enzymes
Beta-D-Erythrofuranosyl-Adenosine has been investigated for its ability to interact with several enzymes that modify nucleosides, revealing its potential as a substrate, activator, or inhibitor in key metabolic pathways.
Adenylate kinase (AK) is a crucial enzyme in cellular energy homeostasis, catalyzing the reversible phosphoryl transfer between ATP and AMP to form two molecules of ADP. nih.gov Studies have explored the role of this compound, also referred to as 1-(β-d-erythrofuranosyl)adenine (EA), as an activator of AK. nih.gov
Research has shown that the binding of adenosine (B11128) to AK induces a conformational change that activates the enzyme for catalysis. nih.gov The adenosyl group of AMP contributes significantly to the stabilization of the transition state for phosphoryl transfer. nih.govnih.gov Specifically, the adenine (B156593) group provides 11.8 kcal/mol to the total ≥14.7 kcal/mol stabilization of the transition state. nih.gov
In studies using a C-5' truncated adenosine analog, 1-(β-d-erythrofuranosyl)adenine (EA), it was found to activate adenylate kinase for phosphoryl transfer from ATP to phosphite (B83602) dianion. nih.govresearchgate.net The third-order rate constant for this EA-activated reaction was determined to be 260 M⁻² s⁻¹. nih.gov This demonstrates that the binding energy from the adenosyl group of AMP results in a significant rate acceleration of phosphoryl transfer from ATP. nih.gov The addition of a 5′-CH₂OH group to EA leads to a 3.0 kcal/mol destabilization of the transition state for AK-activated phosphoryl transfer, indicating a steric effect. acs.orgacs.org
Table 1: Kinetic Parameters for Adenylate Kinase Activation
| Activator | Substrate | Rate Constant (kcat/KHPKAct) | Reference |
|---|---|---|---|
| 1-(β-d-erythrofuranosyl)adenine (EA) | Phosphite dianion | 260 M⁻² s⁻¹ | nih.gov |
| 1-(β-d-erythrofuranosyl)adenine (EA) | Fluorophosphate | 47 M⁻² s⁻¹ | acs.org |
| 1-(β-d-erythrofuranosyl)adenine (EA) | Phosphate (B84403) | 9.6 M⁻² s⁻¹ | acs.org |
Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the salvage pathway of adenine and methionine. researchgate.netscirp.org It cleaves 5'-deoxy-5'-methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate. researchgate.net In certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL), a deficiency in MTAP is observed, making these cells reliant on de novo purine (B94841) synthesis. researchgate.netnih.gov
Beta-D-Erythrofuranosyl-Adenine (EFA), another designation for this compound, has been investigated as a potentially non-toxic MTAP substrate to be used as a salvage agent in conjunction with inhibitors of de novo AMP synthesis like L-alanosine. nih.gov Studies have shown that EFA can selectively rescue MTAP-positive cells from the toxicity of L-alanosine. nih.gov For instance, EFA at a concentration of 25 µM effectively rescued MTAP+ MOLT-4 cells from L-alanosine toxicity with minimal toxicity even at 100 µM. nih.gov Furthermore, EFA was found to be significantly less cytotoxic to hematopoietic progenitors compared to MTA. nih.gov
Adenosine deaminase (ADA) is an enzyme responsible for the irreversible deamination of adenosine and its analogs to their corresponding inosine (B1671953) forms. wikipedia.orgnih.govsynnovis.co.uk This process is crucial for purine metabolism and the maintenance of the immune system. wikipedia.orgnih.gov The susceptibility of adenosine analogs to deamination by ADA can significantly impact their therapeutic efficacy by reducing their intracellular half-life. researchgate.net While specific studies on the deamination of this compound by ADA are not detailed in the provided results, the general mechanism involves the hydrolytic deamination of the adenosine base. uniprot.org Modifications to the adenosine molecule, such as the introduction of a fluorine atom at the 2-position, have been shown to render the analog less susceptible to ADA, thereby increasing its intracellular stability. researchgate.net
The enzyme 5'-fluorodeoxyadenosine synthase (FDAS) from Streptomyces cattleya catalyzes the formation of a carbon-fluorine bond by reacting fluoride (B91410) ion with S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). rcsb.orgnih.govwikipedia.org
Crystallographic studies of this compound bound to FDAS have provided insights into the enzyme's active site and the conformation of the bound nucleoside. nih.gov In the co-crystal structure, the furanose ring of this compound adopts a near-ideal east conformation, and the base is in an anti conformation. nih.gov This structural information is valuable for understanding the substrate recognition and catalytic mechanism of this unique fluorinating enzyme. The kinetic parameters for the native reaction catalyzed by FDAS have been determined for SAM (Km = 0.42 mM, Vmax = 1.28 U/mg) and fluoride ion (Km = 8.56 mM, Vmax = 1.59 U/mg). nih.gov
Molecular Mechanisms of Biological Activities in Vitro Investigations
Antiviral Mechanisms in Cellular Models
The antiviral properties of Beta-D-Erythrofuranosyl-Adenosine, also known as Erythadenine, have been explored through various in vitro studies, revealing a multifaceted mechanism of action against viral replication.
Interference with Viral Nucleic Acid Processing
Erythadenine and its analogs have been shown to interfere with the processing of viral nucleic acids, a critical step for viral replication. One of the key mechanisms is the inhibition of polyadenylation. nih.gov The addition of a poly(A) tail to viral messenger RNA (mRNA) is essential for its stability, transport from the nucleus, and efficient translation into viral proteins. nih.gov Triphosphate derivatives of adenosine (B11128) analogs can be incorporated into the nascent RNA chain, leading to chain termination and preventing the addition of the poly(A) tail. nih.gov This inhibition of polyadenylation can occur through direct incorporation and subsequent chain termination or by competitively inhibiting the poly(A) polymerase (PAP) enzyme. nih.govnih.gov For instance, studies with yeast poly(A) polymerase (yPAP) demonstrated that certain adenosine analog triphosphates act as substrates, causing chain termination. nih.gov Furthermore, the incorporation of these analogs into the 3'-terminus of RNA primers blocks the ability of yPAP to extend the RNA chain. nih.gov This disruption of polyadenylation ultimately reduces the stability and translational efficiency of viral mRNAs, thereby hindering viral propagation. nih.gov
Another significant target is S-adenosyl-L-homocysteine (SAH) hydrolase. nih.gov This enzyme is crucial for the regulation of transmethylation reactions, which are vital for the capping of viral mRNA. Inhibition of SAH hydrolase leads to an accumulation of SAH, a potent inhibitor of methyltransferases. This, in turn, disrupts the methylation of the 5' cap of viral mRNAs, a modification necessary for their recognition by the host cell's translational machinery and for protection against degradation by nucleases. Several adenosine analogs have demonstrated potent inhibitory activity against SAH hydrolase, correlating with their antiviral effects against a range of viruses. nih.govnih.gov
Non-Phosphorylation Dependent Antiviral Actions
A noteworthy aspect of the antiviral activity of certain adenosine analogs, including those with an erythrofuranosyl sugar moiety, is their ability to exert effects without undergoing the typical 5'-phosphorylation step required for the activation of most nucleoside analogs. nih.gov This is particularly significant as it suggests a different mode of action compared to many clinically used antiviral nucleosides. For example, studies on benzimidazole (B57391) D- and L-erythrofuranosyl nucleosides revealed that their antiviral activity against human cytomegalovirus (HCMV) occurs in the absence of a 5'-hydroxymethyl group, a prerequisite for phosphorylation. nih.gov The mechanism for these non-phosphorylated analogs may involve direct inhibition of viral enzymes or interference with other essential viral processes. nih.gov
Immunomodulatory Properties in Antiviral Responses
Beyond direct antiviral actions, emerging evidence suggests that adenosine analogs can modulate the host immune response to viral infections. nih.govembopress.org This immunomodulatory activity is distinct from their intrinsic antiviral effects and can contribute significantly to viral clearance. nih.govembopress.org Some adenosine analogs are predicted to bind to adenosine receptors, such as the A2A receptor (A2AR), which are expressed on immune cells. nih.govembopress.org By acting as antagonists to these receptors, the analogs can counteract the immunosuppressive effects of adenosine, which is often elevated in the microenvironment of infected tissues. nih.govembopress.org This antagonism can lead to enhanced T-cell infiltration and activation, promoting a more robust antiviral immune response. nih.govembopress.org While direct studies on this compound's specific immunomodulatory effects are still developing, the broader class of adenosine analogs demonstrates a clear potential for a dual-function mechanism involving both direct viral inhibition and immune system enhancement. embopress.org The interferon (IFN) system, a cornerstone of the innate antiviral response, is also a potential target for modulation, although the direct interplay with Erythadenine requires further investigation. nih.gov
Antineoplastic Mechanisms in Cancer Cell Lines
In addition to its antiviral properties, this compound and related compounds have been investigated for their potential as anticancer agents. In vitro studies have elucidated several mechanisms through which these compounds can inhibit the growth of cancer cells.
Modulation of De Novo Purine (B94841) Synthesis Pathways
A primary mechanism of the antineoplastic activity of adenosine analogs is the disruption of de novo purine synthesis. prolekare.cznih.gov This metabolic pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA, and is often upregulated in rapidly proliferating cancer cells to meet their high demand for nucleic acid synthesis. prolekare.czresearchgate.net
One of the key regulatory enzymes in this pathway is inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanosine (B1672433) monophosphate (GMP). nih.govyoutube.com Several adenosine analogs, once converted to their 5'-phosphate form, act as potent competitive inhibitors of IMPD dehydrogenase. nih.gov This inhibition leads to a depletion of the intracellular pool of guanine (B1146940) nucleotides, which are crucial for DNA and RNA synthesis, as well as for various signaling processes. nih.govyoutube.com The reduction in GMP levels can trigger cell cycle arrest and apoptosis in cancer cells.
Selective Growth Suppressive Effects in Specific Cancer Cell Phenotypes (In Vitro)
Studies have demonstrated that adenosine analogs can exhibit selective growth-suppressive effects on various cancer cell lines. pasteur.ac.irmdpi.com The sensitivity of different cancer cell types to these compounds can vary, suggesting that specific cellular characteristics may influence their efficacy. mdpi.com
For instance, research on cholangiocarcinoma (CCA) cell lines has shown that adenosine can inhibit cell growth and invasion. mdpi.com This effect was found to be dependent on the uptake of adenosine into the cells via equilibrative nucleoside transporters (ENTs) rather than through the activation of adenosine receptors. mdpi.com Once inside the cell, adenosine is converted to adenosine monophosphate (AMP) by adenosine kinase, leading to an increase in intracellular AMP levels and subsequent activation of 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. mdpi.com This activation can lead to the inhibition of cell proliferation and invasion.
In other studies, adenosine A1 receptor agonists have been shown to inhibit the proliferation of human tumor cell lines, such as Hep G2, Hep2, and CACO2, while having no cytotoxic effect on normal fibroblast cells. pasteur.ac.ir This suggests a potential for selective anti-tumor activity. The inhibitory effects were partially blocked by an A1 antagonist, indicating a receptor-mediated mechanism in these specific cancer cell phenotypes. pasteur.ac.ir The accumulation of adenosine in the tumor microenvironment can also suppress anti-tumor immunity by downregulating major histocompatibility complex (MHC) class II and co-stimulatory molecules on antigen-presenting cells, thereby inhibiting T-cell activation and proliferation. nih.govnih.gov
Interactive Data Table: In Vitro Antineoplastic Activity of Adenosine Analogs
| Cell Line | Compound/Agonist | Observed Effect | Potential Mechanism |
| Cholangiocarcinoma (CCA) | Adenosine | Inhibition of cell growth and invasion | Uptake via ENTs, conversion to AMP, activation of AMPK |
| Hep G2, Hep2, CACO2 | N6-cyclohexyl-adenosine (CHA), R-PIA | Inhibition of cell proliferation | Partial A1 adenosine receptor agonism |
| L929 (mouse fibroblast) | CHA, R-PIA, NECA | No cytotoxic effect | Lack of specific target or mechanism |
| Human ovarian cancer (HEY, A2780) | Adenosine | Apoptosis and cell cycle arrest | Not specified |
Advanced Analytical and Bioanalytical Methodologies
Chromatographic Separation and Purification Techniques
Chromatography is a fundamental tool for separating Beta-D-Erythrofuranosyl-Adenosine from complex mixtures, such as those resulting from chemical synthesis or biological extraction.
Flash chromatography is a rapid and efficient liquid chromatography method used for preparative purification of compounds on a gram scale. mn-net.com The technique utilizes a stationary phase, commonly silica (B1680970) gel with a particle size of 40–63 µm, packed into a cartridge. mn-net.com A solvent system (mobile phase) is pushed through the column with pressure, which speeds up the separation process compared to traditional column chromatography. While specific protocols for this compound are not detailed in the provided literature, this method is widely applicable for the purification of nucleoside analogues and other polar organic molecules. The choice of adsorbent and solvent system is tailored to the polarity of the target compound to achieve effective separation from impurities. mn-net.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique for the separation and quantification of adenosine (B11128) and its derivatives. nih.gov This method is characterized by its high resolution and sensitivity. For the analysis of nucleosides, RP-HPLC typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase. nih.govnih.gov
An isocratic elution using a mobile phase of dilute potassium dihydrophosphate and methanol (B129727) has been successfully used for the selective determination of adenosine in under 10 minutes. nih.gov For other, more complex nucleosides, a mobile phase consisting of a phosphate (B84403) buffer and methanol mixture (e.g., 87.5:12.5, v/v) can be employed. nih.gov The separated compounds are typically detected by monitoring their UV absorbance at a specific wavelength, such as 280 nm. nih.gov This methodology can effectively separate the target compound from its metabolites or degradation products, making it an invaluable tool for stability studies and analysis in biological samples. japsonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | nih.govnih.gov |
| Mobile Phase | Phosphate Buffer-Methanol mixture | nih.govjapsonline.com |
| Elution Mode | Isocratic | nih.govnih.gov |
| Detection | UV Absorbance at 280 nm | nih.gov |
| Sensitivity | 10 ng/ml | nih.gov |
High-Resolution Mass Spectrometry for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification and structural elucidation of this compound. Unlike standard mass spectrometry, HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its precise molecular formula. researchgate.net
The molecular formula of this compound is C9H11N5O3. nih.gov HRMS can confirm this composition by measuring its exact mass with a high degree of precision. The computed monoisotopic mass of this compound is 237.08618923 Da. nih.gov This level of accuracy is crucial for distinguishing it from other potential isomers or compounds with the same nominal mass but different elemental compositions. This technique is a cornerstone in the characterization of novel nucleoside analogues and for confirming the identity of synthesized or purified compounds. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H11N5O3 | nih.gov |
| Molecular Weight | 237.22 g/mol | nih.gov |
| Monoisotopic Mass | 237.08618923 Da | nih.gov |
Future Directions and Emerging Research Avenues
Rational Design of Novel Beta-D-Erythrofuranosyl-Adenosine Analogs with Enhanced Specificity
The development of novel analogs of this compound with improved specificity for particular biological targets is a promising avenue for future research. This can be achieved through a structure-guided approach, leveraging the known three-dimensional structure of the parent compound and its interactions with enzymes like 5'-fluorodeoxyadenosine synthase. nih.govnih.gov By modifying specific functional groups on the erythrofuranosyl ring or the adenine (B156593) base, it may be possible to enhance binding affinity and selectivity for a target enzyme or receptor while minimizing off-target effects.
For instance, the synthesis of derivatives with substitutions at the N6-position of the adenine ring has been a successful strategy for modulating the activity of other adenosine (B11128) analogs at adenosine receptors. nih.gov Similar approaches could be applied to this compound to create a library of compounds with a range of pharmacological profiles. The goal would be to identify analogs with high potency and specificity for a single biological target, which is a critical step in the development of new therapeutic agents.
Exploration of Undiscovered Molecular Targets and Biochemical Pathways
A crucial area for future investigation is the identification of novel molecular targets and biochemical pathways modulated by this compound. While its interaction with 5'-fluorodeoxyadenosine synthase is established, its effects on other components of the purinergic signaling system and beyond are largely unknown. nih.govnih.gov
Given its structural similarity to adenosine, it is plausible that this compound could interact with various adenosine receptors (A1, A2A, A2B, and A3). researchgate.netnih.govnih.gov These receptors are involved in a multitude of physiological processes, and their modulation by this analog could have significant biological consequences. nih.gov Future studies should therefore include binding assays and functional screens to determine the affinity and activity of this compound at each of the adenosine receptor subtypes.
Furthermore, enzymes involved in adenosine metabolism, such as adenosine kinase and adenosine deaminase, represent another class of potential targets. nih.gov Inhibition or modulation of these enzymes could alter the intracellular and extracellular concentrations of adenosine, thereby indirectly affecting purinergic signaling. Investigating the interaction of this compound with these enzymes could reveal new mechanisms of action.
Beyond the canonical purinergic system, broader screening against a panel of kinases, polymerases, and other ATP-dependent enzymes could uncover entirely new biological activities. High-throughput screening methodologies could be employed to systematically test the compound against a wide range of potential targets.
Advanced Structural Studies of Enzyme-Ligand and Receptor-Ligand Complexes
To gain a deeper understanding of the molecular basis of this compound's activity, advanced structural studies of its complexes with enzymes and receptors are essential. High-resolution techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about the binding pocket and the specific interactions that govern ligand recognition and affinity.
The existing crystal structure of this compound bound to 5'-fluorodeoxyadenosine synthase from Streptomyces cattleya reveals key conformational features, including a near-ideal (O)E (east) conformation of the furanose ring and an anti-conformation of the adenine base. nih.govnih.gov Similar structural studies with other potential target proteins would be invaluable for understanding the determinants of binding specificity and for guiding the rational design of new analogs as described in section 8.1.
For example, obtaining the crystal structure of this compound in complex with an adenosine receptor would provide critical insights into how the modified sugar moiety is accommodated within the receptor's binding site. This information would be instrumental in designing analogs with enhanced receptor subtype selectivity.
Development of Predictive Computational Models for Structure-Function Relationships
In parallel with experimental studies, the development of predictive computational models can significantly accelerate the exploration of this compound's structure-function relationships. Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of the compound and its analogs with various target proteins.
These computational approaches can help to prioritize which analogs to synthesize and test experimentally, thereby saving time and resources. For instance, a virtual screen of a library of designed this compound analogs against the known structure of an adenosine receptor could identify promising candidates for further investigation.
Moreover, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their observed biological activities. These models can then be used to predict the activity of new, untested compounds and to guide the design of analogs with desired properties. The integration of computational modeling with experimental validation will be a powerful strategy for unlocking the full therapeutic and scientific potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Beta-D-Erythrofuranosyl-Adenosine, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleoside coupling via glycosylation reactions. Key steps include protecting the hydroxyl groups of the erythrofuranose moiety (e.g., using acetyl or benzoyl groups) and coupling with adenine derivatives under acidic catalysis. Yield optimization requires precise control of reaction temperature (e.g., 0–4°C for stereoselectivity) and solvent polarity (e.g., acetonitrile or dichloromethane). Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical for removing regioisomers .
- Data Consideration : NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) are essential for confirming structural integrity. For example, anomeric proton signals in ¹H NMR (δ 5.8–6.2 ppm) distinguish β-configuration .
Q. How is this compound structurally characterized, and what analytical techniques resolve ambiguities in stereochemistry?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the β-D-erythrofuranosyl configuration. For non-crystalline samples, NOESY NMR can identify spatial proximity between the anomeric proton and adenine’s H8 proton. Circular dichroism (CD) spectra may further differentiate β-anomers from α-forms based on Cotton effects at 260–280 nm .
Q. What in vitro assays are used to evaluate this compound’s biological activity, and how are confounding variables controlled?
- Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for adenosine receptors (A1, A2A). Enzyme-linked assays (e.g., luciferase-based cAMP detection) assess downstream signaling. Controls include:
- Using adenosine deaminase inhibitors (e.g., EHNA) to prevent metabolite interference.
- Normalizing data to housekeeping genes (e.g., GAPDH) in gene expression studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s receptor selectivity across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, adenosine receptor isoforms). Systematic approaches include:
- Meta-analysis of published IC50 values with standardized normalization (e.g., log-transformed data).
- Cross-validation using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
- Reporting full experimental details (e.g., buffer composition, temperature) to enable replication .
Q. What strategies optimize the enzymatic synthesis of this compound for scalable production in metabolic engineering?
- Methodological Answer : Enzymatic transglycosylation using purine nucleoside phosphorylase (PNP) or engineered kinases can improve stereoselectivity. Key factors:
- Substrate engineering (e.g., modifying adenine’s N6 position to enhance enzyme compatibility).
- Bioreactor optimization (e.g., continuous fed-batch systems with immobilized enzymes).
- Real-time monitoring via HPLC or inline IR spectroscopy for dynamic yield adjustment .
Q. How do computational models (e.g., MD simulations, QM/MM) predict this compound’s interaction with atypical adenosine receptors?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor dynamics over 100+ ns trajectories. Quantum mechanics/molecular mechanics (QM/MM) identifies key binding residues (e.g., His278 in A2A receptor). Validation involves:
- Comparing predicted ΔG binding energies with experimental ITC data.
- Mutagenesis studies to confirm critical hydrogen bonds (e.g., ribose-OH with Thr88) .
Q. What are the challenges in ensuring FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound research?
- Methodological Answer : Implement metadata standards (e.g., Dublin Core for raw NMR files, ISA-Tab for assay protocols). Use repositories like Zenodo or ChEMBL with persistent identifiers (DOIs). For interoperability:
- Annotate chemical structures using InChI keys.
- Share dose-response curves in machine-readable formats (e.g., JSON).
- Document ethical compliance (e.g., data anonymization protocols for human cell studies) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?
- Methodological Answer : Apply statistical rigor:
- Use ANOVA with post-hoc Tukey tests to compare multiple batches.
- Include internal standards (e.g., known adenosine agonists) in each assay plate.
- Report relative standard deviations (RSD) for IC50 values (acceptable: <15% RSD) .
Q. What experimental designs mitigate off-target effects in studies of this compound’s epigenetic modulation?
- Methodological Answer : Use CRISPR/Cas9 knockout models (e.g., A2A receptor-null cells) to isolate target effects. For RNA-seq
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
